t-Bu_fused_DPP
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Overview
Description
t-Butyl-fused diketopyrrolopyrrole (t-Bu_fused_DPP) is a derivative of diketopyrrolopyrrole (DPP), a class of organic compounds known for their excellent electronic properties. These compounds are widely used in organic electronics due to their high charge carrier mobility, thermal stability, and strong absorption characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl-fused diketopyrrolopyrrole typically involves the fusion of the DPP core with t-Butyl groupsCommon reagents used in these reactions include diisopropyl succinate, t-Butyl potassium, and t-amyl alcohol . The reaction conditions often involve high temperatures and the use of catalysts to facilitate the fusion process .
Industrial Production Methods: Industrial production of t-Butyl-fused diketopyrrolopyrrole involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: t-Butyl-fused diketopyrrolopyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of t-Butyl-fused diketopyrrolopyrrole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of t-Butyl-fused diketopyrrolopyrrole depend on the type of reaction. For example, oxidation reactions may yield diketopyrrolopyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the DPP core .
Scientific Research Applications
t-Butyl-fused diketopyrrolopyrrole has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of advanced materials with high electronic performance . In biology, it is explored for its potential use in bioimaging and biosensing applications . In medicine, t-Butyl-fused diketopyrrolopyrrole derivatives are investigated for their potential as therapeutic agents . In industry, the compound is used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices .
Mechanism of Action
The mechanism of action of t-Butyl-fused diketopyrrolopyrrole involves its interaction with molecular targets and pathways in electronic devices. The compound’s high charge carrier mobility and strong absorption characteristics enable efficient charge transport and light absorption in electronic applications . The molecular targets include the active layers of OFETs and OPVs, where t-Butyl-fused diketopyrrolopyrrole facilitates charge separation and transport .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to t-Butyl-fused diketopyrrolopyrrole include other DPP derivatives such as thiophene-fused DPP, benzodithiophene-fused DPP, and fluorene-fused DPP .
Uniqueness: t-Butyl-fused diketopyrrolopyrrole stands out due to its unique combination of high thermal stability, strong absorption characteristics, and excellent charge carrier mobility . These properties make it particularly suitable for use in high-performance electronic devices compared to other DPP derivatives .
Properties
Molecular Formula |
C38H32N2O2 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
12,28-ditert-butyl-15,31-diazaoctacyclo[15.15.0.02,15.03,8.09,14.018,31.019,24.025,30]dotriaconta-1,3,5,7,9(14),10,12,17,19,21,23,25(30),26,28-tetradecaene-16,32-dione |
InChI |
InChI=1S/C38H32N2O2/c1-37(2,3)21-15-17-25-23-11-7-9-13-27(23)33-31-32(35(41)39(33)29(25)19-21)34-28-14-10-8-12-24(28)26-18-16-22(38(4,5)6)20-30(26)40(34)36(31)42/h7-20H,1-6H3 |
InChI Key |
UJAJMLWBTNOLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7C8=C(N6C5=O)C=C(C=C8)C(C)(C)C)C(=O)N24 |
Origin of Product |
United States |
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